molecular formula C9H8Cl2O3 B1296501 2,4-Dichlorophenyl ethyl carbonate CAS No. 22876-28-4

2,4-Dichlorophenyl ethyl carbonate

Cat. No.: B1296501
CAS No.: 22876-28-4
M. Wt: 235.06 g/mol
InChI Key: FZPDXWVJKNHDOQ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl ethyl carbonate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenyl ethyl carbonate, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenyl ethyl carbonate can be synthesized through the reaction of 2,4-dichlorophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl ethyl carbonates.

    Hydrolysis: 2,4-dichlorophenol and ethanol.

    Oxidation: Chlorinated benzoic acids.

    Reduction: Chlorinated benzyl alcohols.

Scientific Research Applications

2,4-Dichlorophenyl ethyl carbonate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl ethyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with enzymes or proteins, leading to modifications that can alter their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl methyl carbonate
  • 2,4-Dichlorophenyl propyl carbonate
  • 2,4-Dichlorophenyl butyl carbonate

Comparison

Compared to its analogs, 2,4-Dichlorophenyl ethyl carbonate is unique due to its specific ethyl carbonate group, which influences its reactivity and solubility. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2,4-dichlorophenyl) ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPDXWVJKNHDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325238
Record name 2,4-dichlorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-28-4
Record name 22876-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichlorophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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